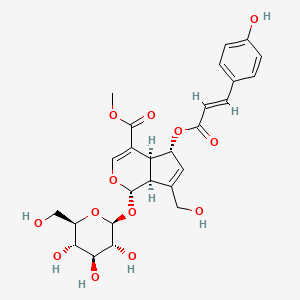

6-O-p-Coumaroyl scandoside methyl ester

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H30O13 |

|---|---|

Molecular Weight |

550.5 g/mol |

IUPAC Name |

methyl (1S,4aS,5R,7aS)-7-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C26H30O13/c1-35-24(34)15-11-36-25(39-26-23(33)22(32)21(31)17(10-28)38-26)19-13(9-27)8-16(20(15)19)37-18(30)7-4-12-2-5-14(29)6-3-12/h2-8,11,16-17,19-23,25-29,31-33H,9-10H2,1H3/b7-4+/t16-,17-,19-,20+,21-,22+,23-,25+,26+/m1/s1 |

InChI Key |

ABYPZHZWILXERF-BYMAQSFPSA-N |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)OC(=O)/C=C/C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

COC(=O)C1=COC(C2C1C(C=C2CO)OC(=O)C=CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 6-O-p-Coumaroyl Scandoside Methyl Ester: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-p-Coumaroyl scandoside (B1681521) methyl ester is an iridoid glycoside that has garnered attention within the scientific community for its potential therapeutic properties, notably its anti-inflammatory effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and quantification, and insights into its biological activities. The information is tailored for researchers, scientists, and professionals in drug development seeking to explore the potential of this natural product.

Natural Sources of 6-O-p-Coumaroyl Scandoside Methyl Ester

The primary natural source of this compound is the plant Oldenlandia diffusa (synonymous with Hedyotis diffusa), a well-known herb in traditional Chinese medicine.[1][2][3] This compound has also been reported in Oldenlandia herbacea var. herbacea. An isomer, 6-O-(p-coumaroyl)-catalpol, known as specioside, has been isolated from the bark of Tabebuia rosea.

Quantitative Analysis

The concentration of this compound can vary among different samples of Oldenlandia diffusa. High-performance liquid chromatography (HPLC) is a reliable method for the quantification of this and other iridoid glycosides in plant material.[4] While specific yields can be batch-dependent, HPLC analysis provides a standardized method for quality control.

| Plant Source | Compound | Method of Quantification | Reference |

| Oldenlandia diffusa (Willd.) Roxb. | E-6-O-p-coumaroyl scandoside methyl ester | High-Performance Liquid Chromatography (HPLC) | [4] |

| Oldenlandia corymbosa | Scandoside methyl ester | High-Performance Liquid Chromatography (HPLC) | [5] |

Experimental Protocols

Extraction and Isolation of this compound from Oldenlandia diffusa

The isolation of this compound from Oldenlandia diffusa involves a multi-step process of extraction and chromatographic purification.

1. Extraction:

-

The aerial parts of Oldenlandia diffusa are collected, dried, and powdered.

-

The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.

2. Fractionation:

-

The crude methanol extract is suspended in water and partitioned successively with n-hexane, chloroform (B151607), and n-butanol.

-

The iridoid glycosides, including this compound, are typically enriched in the n-butanol fraction.[6]

3. Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are combined and further purified using preparative high-performance liquid chromatography (prep-HPLC) with a C18 column.[7][8] A common mobile phase for prep-HPLC is a gradient of methanol and water.

-

The purity of the isolated this compound can be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

This compound has demonstrated anti-inflammatory activity.[1] Iridoid glycosides, as a class of compounds, are known to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10]

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS.

Iridoid glycosides, such as this compound, are thought to interfere with this pathway by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.

Conclusion

This compound is a promising natural product with documented anti-inflammatory properties, primarily sourced from Oldenlandia diffusa. The methodologies for its extraction, isolation, and quantification are well-established, relying on standard chromatographic techniques. Its mechanism of action is likely linked to the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation. This technical guide provides a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this iridoid glycoside. Further in-depth studies are warranted to fully elucidate its pharmacological profile and potential clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [Chemical Constituents from Oldenlandia diffusa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (E)-6-O-(p-coumaroyl)scandoside methyl ester | TargetMol [targetmol.com]

- 4. Determination of iridoid glucosides for quality assessment of Herba Oldenlandiae by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Iridoid glycosides isolated from Oldenlandia diffusa inhibit LDL-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Biosynthesis of 6-O-p-Coumaroyl Scandoside Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway for 6-O-p-Coumaroyl scandoside (B1681521) methyl ester, an iridoid ester with noted anti-inflammatory activity. As the complete pathway has not been fully elucidated in a single study, this document presents a putative pathway constructed from well-characterized precursor pathways: the iridoid biosynthesis pathway leading to the scandoside methyl ester core, the general phenylpropanoid pathway that produces the p-coumaroyl acyl donor, and a final enzymatic esterification step. This guide includes quantitative kinetic data for key enzymes, detailed experimental protocols, and a visual representation of the metabolic cascade.

Proposed Biosynthetic Pathway

The biosynthesis of 6-O-p-Coumaroyl scandoside methyl ester is hypothesized to occur in three distinct stages:

-

Stage 1: Iridoid Backbone Formation: Synthesis of the core iridoid glucoside, scandoside methyl ester, originating from the universal monoterpene precursor, geranyl pyrophosphate (GPP). This multi-step process involves cyclization, oxidation, and glycosylation.

-

Stage 2: Phenylpropanoid Pathway: Synthesis of the acyl donor, p-coumaroyl-CoA, from the amino acid L-phenylalanine. This is a central pathway in plant secondary metabolism.

-

Stage 3: Acylation: The final esterification step where the scandoside methyl ester molecule is acylated at the 6-O-position of its glucose moiety with p-coumaroyl-CoA. This reaction is likely catalyzed by a member of the versatile BAHD acyltransferase family.[1][2][3]

The complete proposed pathway is visualized in the diagram below.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data: Enzyme Kinetics

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize published kinetic data for key enzymes from the proposed pathway. Note that values can vary significantly depending on the plant species and experimental conditions.

Table 1: Kinetic Parameters of Iridoid Pathway Enzymes

| Enzyme | Abbreviation | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) / V_max | Reference |

|---|---|---|---|---|---|---|

| Geraniol Synthase | GES | Ocimum basilicum | Geranyl Diphosphate | 21 | V_max: 6.24 pmol/s/mg | [4] |

| Geraniol Synthase | GES | Ocimum basilicum | Mn²⁺ | 51 | - | [4] |

| Geraniol Synthase | GES | Cinnamomum tenuipilum | Geranyl Diphosphate | 55.8 | - |[5] |

Table 2: Kinetic Parameters of Phenylpropanoid Pathway Enzymes

| Enzyme | Abbreviation | Organism | Substrate | K_m (mM) | Reference |

|---|---|---|---|---|---|

| Phenylalanine Ammonia-lyase | PAL | Trichosporon cutaneum | L-Phenylalanine | 5.0 ± 1.1 | [6] |

| Phenylalanine Ammonia-lyase | PAL | Annona cherimola | L-Phenylalanine | Showed two K_m values | [2] |

| 4-Coumarate:CoA Ligase | 4CL | Populus trichocarpa x P. deltoides | 4-Coumaric Acid | 19 ± 1 µM | [7] |

| 4-Coumarate:CoA Ligase | 4CL | Populus trichocarpa x P. deltoides | Ferulic Acid | 40 ± 5 µM |[7] |

Table 3: Kinetic Parameters of BAHD Acyltransferases

| Enzyme | Organism | Acyl Donor | Acyl Acceptor | K_m (µM) | Reference |

|---|---|---|---|---|---|

| Hydroxycinnamoyl-CoA:shikimate HCT | Cichorium intybus | p-Coumaroyl-CoA | Shikimate | 1.8 ± 0.3 | [1] |

| Hydroxycinnamoyl-CoA:quinate HQT | Cichorium intybus | p-Coumaroyl-CoA | Quinate | 23.9 ± 3.4 |[1] |

Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of biochemical and analytical techniques. This section provides detailed methodologies for key experiments relevant to studying the biosynthesis of this compound.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize enzyme function and kinetics, proteins are often produced in a heterologous host like E. coli.

-

Objective: To produce and purify active recombinant enzymes (e.g., PAL, 4CL, BAHD Acyltransferase) for in vitro assays.

-

Protocol Outline:

-

Gene Cloning: The target gene's coding sequence is amplified from plant cDNA and cloned into a suitable expression vector (e.g., pET series with a His-tag).

-

Transformation: The expression plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)).[8][9]

-

Cell Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Cells are grown at 37°C until the OD₆₀₀ reaches 0.5-0.8. Protein expression is induced by adding IPTG (isopropyl-β-D-thiogalactopyranoside) to a final concentration of 0.4-1.0 mM, followed by incubation at a lower temperature (e.g., 18-30°C) for several hours or overnight.[10]

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.[8]

-

Affinity Chromatography: The lysate is clarified by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM) to remove unbound proteins.[11]

-

Elution: The recombinant protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[8]

-

Buffer Exchange/Desalting: The purified protein is desalted or buffer-exchanged into a suitable storage buffer using dialysis or a desalting column. Protein purity is assessed by SDS-PAGE.

-

Enzyme Activity Assays

-

Principle: PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance at 290 nm. The rate of increase in absorbance is directly proportional to PAL activity.[12][13][14]

-

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer (e.g., 50-100 mM, pH 8.0-8.8) and L-phenylalanine solution.

-

Initiation: The reaction is initiated by adding the purified enzyme or crude plant extract to the reaction mixture.

-

Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 290 nm over time at a controlled temperature (e.g., 30-37°C).[15]

-

Calculation: Enzyme activity is calculated using the molar extinction coefficient of trans-cinnamic acid. One unit of activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.

-

-

Principle: 4CL catalyzes the formation of p-coumaroyl-CoA from p-coumaric acid, CoA, and ATP. The product, p-coumaroyl-CoA, has a distinct absorbance maximum around 333 nm, which can be monitored to determine enzyme activity.[16][17]

-

Methodology:

-

Reaction Mixture: A typical assay mixture contains Tris-HCl buffer (pH ~8.0), MgCl₂, ATP, Coenzyme A (CoA), and p-coumaric acid.[18]

-

Initiation and Measurement: The reaction is started by adding the enzyme. The formation of p-coumaroyl-CoA is monitored by measuring the increase in absorbance at 333 nm.[16]

-

Calculation: The rate of reaction is calculated using the molar extinction coefficient of p-coumaroyl-CoA.

-

Analytical Methods for Metabolite Detection

-

Objective: To separate, identify, and quantify scandoside and related iridoid glycosides in plant extracts.

-

Protocol Outline:

-

Sample Extraction: Freeze-dried and ground plant material is extracted with a solvent such as 70-95% methanol (B129727) or ethanol, often overnight with shaking.[19][20] The extract is then filtered.

-

Chromatographic Separation: The filtered extract is analyzed using a High-Performance Liquid Chromatography (HPLC) system.

-

Column: A reversed-phase C18 column is commonly used.[20]

-

Mobile Phase: A gradient elution is typically employed, using a mixture of water (often with a small amount of acid like formic acid) and an organic solvent like methanol or acetonitrile.[20]

-

Detection: Detection is commonly performed using a Diode Array Detector (DAD) or UV detector, monitoring at wavelengths relevant for iridoids (~235-275 nm).

-

-

Quantification: Identification and quantification are achieved by comparing retention times and UV spectra with those of authentic standards (e.g., scandoside).

-

-

Objective: To identify and characterize this compound and related compounds with high sensitivity and specificity.[21][22][23]

-

Protocol Outline:

-

Sample Preparation: Plant extracts are prepared as described for HPLC analysis. The extract may require further purification by Solid Phase Extraction (SPE) to remove interfering compounds.[24]

-

LC Separation: Separation is performed on a UHPLC or HPLC system, typically with a C18 column and a gradient mobile phase of acidified water and methanol/acetonitrile.

-

Mass Spectrometry Detection: The eluent from the LC is directed into a mass spectrometer, often a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.[21][25]

-

Data Acquisition: Data is acquired in both full scan mode (to determine parent ion masses) and tandem MS (MS/MS) mode. In MS/MS, parent ions are fragmented to produce a characteristic fragmentation pattern that is used for structural confirmation. Multiple Reaction Monitoring (MRM) can be used for highly sensitive quantification.[22]

-

Compound Identification: The target compound is identified by its accurate mass, retention time, and the fragmentation pattern of its parent ion, which should match either a known standard or predicted fragmentation patterns.[21]

-

References

- 1. Identification and Characterization of Five BAHD Acyltransferases Involved in Hydroxycinnamoyl Ester Metabolism in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 4. Characterization of geraniol synthase from the peltate glands of sweet basil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Heterologous protein expression in E. coli [protocols.io]

- 10. neb.com [neb.com]

- 11. Heterologous expression, purification, and biochemical characterization of protease 3075 from Cohnella sp. A01 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Suitability of a Quantitative Spectrophotometric Assay for Phenylalanine Ammonia-lyase Activity in Barley, Buckwheat, and Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit - Elabscience® [elabscience.com]

- 14. The Suitability of a Quantitative Spectrophotometric Assay for Phenylalanine Ammonia-lyase Activity in Barley, Buckwheat, and Pea Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sunlongbiotech.com [sunlongbiotech.com]

- 16. sunlongbiotech.com [sunlongbiotech.com]

- 17. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Iridoid glycosides [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. Analysis of iridoid glucosides from Paederia scandens using HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. d-nb.info [d-nb.info]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide on 6-O-p-Coumaroyl scandoside methyl ester: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-p-Coumaroyl scandoside (B1681521) methyl ester is a naturally occurring iridoid glycoside that has garnered significant interest within the scientific community.[1][2][3][4][5] Found in plants such as Oldenlandia diffusa (also known as Hedyotis diffusa), this compound has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological effects of 6-O-p-Coumaroyl scandoside methyl ester, with a focus on data and experimental methodologies relevant to researchers and drug development professionals.

Chemical Structure and Properties

This compound possesses a complex chemical structure characterized by a central iridoid core, a glucose moiety, and a p-coumaroyl group attached to the glucose. Its systematic IUPAC name is methyl (1S,4aS,5R,7aS)-7-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate.[6]

Chemical Structure:

Figure 1. 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C26H30O13 | [6] |

| Molecular Weight | 550.51 g/mol | [6] |

| Appearance | White solid/powder | [5][7] |

| CAS Number | 83946-90-1 | [6] |

Spectral Data

Biological Activities and Mechanism of Action

This compound exhibits several biological activities that are of interest for drug discovery and development.

Anti-inflammatory Activity

The compound has been reported to possess anti-inflammatory properties.[1] While specific IC50 values for its direct activity are not widely published, related iridoid glycosides from Hedyotis diffusa have been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[8][9][10][11][12] The proposed mechanism of action involves the inhibition of key inflammatory signaling pathways.

Anticancer Activity

(E)-6-O-p-Coumaroyl scandoside methyl ester has demonstrated moderate anti-proliferative effects on human androgen-independent prostate cancer cells (PC3).[5] However, specific IC50 values from these studies are not yet publicly available. Further research is needed to quantify its cytotoxic and anti-proliferative efficacy against various cancer cell lines.

Antioxidant Activity

The presence of a p-coumaroyl moiety suggests that this compound possesses antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are typically used to quantify such activity.[13][14][15][16][17] While the specific IC50 values for this compound in these assays are not readily found in the literature, its structural components strongly suggest antioxidant potential.

Signaling Pathways

The anti-inflammatory effects of iridoid glycosides are often attributed to their modulation of critical intracellular signaling pathways. Based on studies of related compounds and extracts from Hedyotis diffusa, it is hypothesized that this compound may inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is proposed that this compound may interfere with this cascade, potentially by inhibiting the phosphorylation of p65.[18][19][20][21]

References

- 1. Two new iridoid glycosides from Hedyotis diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Six new iridoid glycosides from the whole plants of Hedyotis diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (E)-6-O-(p-coumaroyl)scandoside methyl ester | TargetMol [targetmol.com]

- 6. 6-O-E-Pcoumaroyl Scandoside Methyl Ester | C26H30O13 | CID 44584784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biocrick.com [biocrick.com]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 11. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Phosphorylation of NF-κBp65 drives inflammation-mediated hepatocellular carcinogenesis and is a novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of nuclear factor-κB p65 phosphorylation by 3,4-dihydroxybenzalacetone and caffeic acid phenethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

- 21. The Regulation of NF-κB Subunits by Phosphorylation [mdpi.com]

In-Depth Technical Guide: 6-O-p-Coumaroyl Scandoside Methyl Ester (CAS 83946-90-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-p-Coumaroyl scandoside (B1681521) methyl ester, an iridoid glycoside with the CAS number 83946-90-1, is a significant bioactive phytochemical predominantly isolated from the medicinal plant Oldenlandia diffusa (syn. Hedyotis diffusa). This technical guide provides a comprehensive overview of its chemical properties, biological activities, and potential therapeutic applications. The document details its known anti-inflammatory and anti-proliferative effects, supported by available data and experimental methodologies. Furthermore, it explores the potential mechanisms of action, including the modulation of key signaling pathways, and provides protocols for its isolation and analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

6-O-p-Coumaroyl scandoside methyl ester is a complex natural product with a defined chemical structure and distinct physical properties.

| Property | Value | Source |

| CAS Number | 83946-90-1 | [1][2] |

| Molecular Formula | C26H30O13 | [3][4] |

| Molecular Weight | 550.51 g/mol | [1][5] |

| IUPAC Name | methyl (1S,4aS,5R,7aS)-7-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | [2] |

| Synonyms | (E)-6-O-(p-coumaroyl)scandoside methyl ester, 6-O-E-Pcoumaroyl Scandoside Methyl Ester | [2][3] |

| Appearance | White solid/powder | [3][6] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. | [7] |

Biological Activities and Therapeutic Potential

This compound has demonstrated notable biological activities, particularly in the areas of anti-inflammation and cancer cell proliferation.

Anti-Inflammatory Activity

This compound has been identified as having anti-inflammatory properties.[1][5] While specific quantitative data on its direct anti-inflammatory action are limited in the public domain, studies on the extracts of Oldenlandia diffusa, rich in this and similar iridoid glycosides, suggest a mechanism involving the modulation of key inflammatory pathways. Research on other constituents of Oldenlandia diffusa has shown inhibition of pro-inflammatory mediators and suppression of the NF-κB and MAPK signaling pathways.[7]

Anti-Proliferative Activity

A significant finding is the moderate anti-proliferation effect of this compound on PC3 human androgen-independent prostate cancer cells.[3][7][8] This activity highlights its potential as a lead compound for the development of novel anticancer agents.

Mechanism of Action: Signaling Pathways

The precise molecular mechanisms of this compound are still under investigation. However, based on the activities of related compounds from Oldenlandia diffusa, it is hypothesized to modulate intracellular signaling cascades critical for inflammation and cell proliferation.

Caption: Hypothesized anti-inflammatory mechanism of action.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. The following sections outline methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification

A general workflow for the isolation of this compound from Oldenlandia diffusa is as follows:

Caption: General workflow for isolation and purification.

A patent describes a method for abstracting and separating iridoid compound monomers from Oldenlandia diffusa, which would be a relevant starting point for developing a specific protocol.[1]

In Vitro Anti-Proliferative Assay (PC3 Cells)

The following is a generalized protocol for assessing the anti-proliferative activity of the compound on the PC3 cell line, based on standard methodologies.

-

Cell Culture: PC3 cells are cultured in an appropriate medium (e.g., F-12K Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions are made in the cell culture medium to achieve the desired final concentrations. The cells are then treated with these concentrations. A vehicle control (medium with the solvent) is also included.

-

Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8). The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-Inflammatory Assay

A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates and incubated overnight.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL).

-

Incubation: The cells are incubated for 24 hours.

-

Nitrite (B80452) Measurement: The production of NO is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value for NO inhibition is then determined.

Pharmacokinetics

A study involving the administration of (E)-6-O-(p-coumaroyl)scandoside methyl ester to rats has been conducted. The pharmacokinetic analysis focused on the estimation of its metabolite, p-coumaric acid, in rat plasma using HPLC. This suggests that the compound is metabolized in vivo, and its biological effects may be attributed, in part, to its metabolites.[7]

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory and anti-proliferative activities. Its potential to inhibit the growth of androgen-independent prostate cancer cells warrants further investigation. Future research should focus on:

-

Elucidating the specific molecular targets and detailed mechanisms of action.

-

Conducting comprehensive in vivo studies to evaluate its efficacy and safety in animal models of inflammation and cancer.

-

Optimizing its chemical structure to enhance its potency and pharmacokinetic properties for potential drug development.

This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing iridoid glycoside. The availability of detailed experimental protocols and a clear understanding of its biological activities are crucial for advancing this compound from the laboratory to potential clinical applications.

References

- 1. Novel cyclotides from Hedyotis diffusa induce apoptosis and inhibit proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Antitumor Constituents from Hedyotis Diffusa Willd - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel cyclotides from Hedyotis diffusa induce apoptosis and inhibit proliferation and migration of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. QSAR, docking and in vitro studies for anti-inflammatory activity of cleomiscosin A methyl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antiinflammatory effect of Oldenlandia diffusa and its constituent, hentriacontane, through suppression of caspase-1 activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of 6-O-p-Coumaroyl Scandoside Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-p-Coumaroyl scandoside (B1681521) methyl ester (CSME) is an iridoid glycoside isolated from the plant Hedyotis diffusa Willd. (also known as Oldenlandia diffusa).[1] This natural compound has garnered significant interest in the scientific community for its notable biological activities, particularly its anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the core biological activities of CSME, presenting key quantitative data, detailed experimental protocols, and visual representations of its proposed mechanisms of action to support further research and drug development endeavors.

Core Biological Activities

CSME exhibits two primary, well-documented biological activities: anti-inflammatory and anti-proliferative (anticancer) effects. The p-coumaroyl moiety attached to the scandoside methyl ester core is believed to play a crucial role in these activities, a characteristic that has been observed in other natural compounds where this functional group enhances bioactivity.

Anti-inflammatory Activity

CSME has demonstrated significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The compound effectively reduces the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

The inhibitory effects of CSME on the production of NO, PGE2, TNF-α, and IL-6 in LPS-induced RAW 264.7 cells are summarized in the table below. The data represents the percentage of inhibition at different concentrations of CSME.

| Concentration (µg/mL) | Nitric Oxide (NO) Inhibition (%) | Prostaglandin E2 (PGE2) Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 40 | ~20% | ~15% | ~18% | ~25% |

| 80 | ~45% | ~35% | ~40% | ~50% |

| 160 | ~70% | ~60% | ~65% | ~75% |

a. Cell Culture and Treatment: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well. The cells are pre-treated with various concentrations of CSME (40, 80, and 160 µg/mL) for 1 hour before being stimulated with 50 ng/mL of lipopolysaccharide (LPS) for 24 hours.

b. Measurement of Nitric Oxide (NO) Production: NO production in the cell culture supernatant is determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.

c. Measurement of Prostaglandin E2 (PGE2), TNF-α, and IL-6 Production: The levels of PGE2, TNF-α, and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

While the precise signaling pathway for CSME is still under investigation, studies on other iridoids from Hedyotis diffusa suggest that its anti-inflammatory effects are likely mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical in regulating the expression of pro-inflammatory genes.

Caption: Proposed anti-inflammatory mechanism of CSME.

Anticancer Activity

CSME has been shown to possess moderate anti-proliferative activity against human androgen-independent prostate cancer cells (PC3). This suggests its potential as a lead compound for the development of novel anticancer agents.

The anti-proliferative activity of CSME against PC3 cells is presented as the half-maximal inhibitory concentration (IC50).

| Cell Line | Compound | IC50 (µM) |

| PC3 (prostate cancer) | 6-O-p-Coumaroyl scandoside methyl ester | 85.3 |

a. Cell Culture: PC3 cells are maintained in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere containing 5% CO2.

b. Cell Treatment and Proliferation Assay: For the assay, PC3 cells are seeded into 96-well plates at a density of 5 × 10^3 cells/well and allowed to attach overnight. The cells are then treated with various concentrations of CSME for 72 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals. The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

The general workflow for assessing the anti-proliferative activity of CSME is depicted below.

Caption: Workflow for MTT-based cell proliferation assay.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory and moderate anticancer activities. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research should focus on elucidating the precise molecular targets and signaling pathways of CSME, conducting in vivo efficacy and safety studies, and exploring its potential in combination therapies for inflammatory diseases and cancer. The structural features of CSME also make it an interesting scaffold for medicinal chemistry efforts to develop more potent and selective analogs.

References

Unraveling the Molecular Mechanisms of 6-O-p-Coumaroyl Scandoside Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-p-Coumaroyl scandoside (B1681521) methyl ester (CSME) is an iridoid glycoside isolated from the medicinal plant Hedyotis diffusa.[1][2] Emerging evidence points to its potential as a therapeutic agent, primarily attributed to its anti-inflammatory and anti-proliferative properties.[1][3][4] This technical guide provides a comprehensive overview of the current understanding of CSME's mechanism of action, drawing upon direct studies and research on structurally related compounds. It details the proposed signaling pathways, presents available quantitative data, and outlines key experimental protocols for further investigation.

Core Biological Activities and Proposed Mechanisms of Action

While direct and exhaustive mechanistic studies on 6-O-p-Coumaroyl scandoside methyl ester are still emerging, a significant body of research on its source, Hedyotis diffusa, and related iridoid compounds, allows for the formulation of a probable mechanism of action. The primary activities of CSME appear to be centered around the modulation of inflammatory and cell proliferation pathways.

Anti-inflammatory Activity

CSME has demonstrated notable anti-inflammatory activity.[1][2] The core of this effect is likely the suppression of key inflammatory mediators. Research on other iridoids isolated from Hedyotis diffusa suggests that a primary mechanism is the inhibition of nitric oxide (NO) production.[3] This anti-inflammatory action is likely mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of pro-inflammatory cytokines and enzymes. While direct evidence for CSME is pending, related iridoids from Hedyotis diffusa have been shown to suppress this pathway. The proposed mechanism involves the inhibition of IκB-α phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, reduces the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like TNF-α and IL-6.

The MAPK pathway, comprising kinases such as ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. It is plausible that CSME exerts its anti-inflammatory effects by inhibiting the phosphorylation of these key MAPK proteins. The suppression of JNK and p38 phosphorylation, in particular, has been observed with other anti-inflammatory constituents of Hedyotis diffusa.[2]

Anti-proliferative and Pro-apoptotic Activity

CSME has been reported to exhibit moderate anti-proliferative effects on human androgen-independent prostate cancer cells (PC3). While the precise molecular targets are yet to be fully elucidated, the mechanism likely involves the induction of apoptosis. In the context of prostate cancer, this could be mediated through the activation of caspase cascades, which are central to the execution of programmed cell death.

Quantitative Data

The following table summarizes the available quantitative data for the anti-inflammatory activity of iridoid derivatives isolated from Hedyotis diffusa. It is important to note that these are not direct values for CSME but for structurally related compounds, providing a benchmark for its potential potency.

| Compound | Biological Activity | Cell Line | IC50 (µM) | Reference |

| Iridoid Derivative 2 | NO Production Inhibition | RAW 264.7 | 5.69 | [3] |

| Iridoid Derivative 4 | NO Production Inhibition | RAW 264.7 | 6.16 | [3] |

| Iridoid Derivative 6 | NO Production Inhibition | RAW 264.7 | 6.84 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to elucidate the precise mechanism of action of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of CSME. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitrite (B80452) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

-

Cell Lysis: RAW 264.7 cells, treated as described above, are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a housekeeping protein (e.g., β-actin or GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay for Apoptosis

-

Cell Culture and Treatment: PC3 cells are cultured in an appropriate medium and treated with varying concentrations of CSME for 24-48 hours.

-

Cell Lysis: Cells are harvested and lysed according to the manufacturer's protocol of a commercial caspase activity assay kit (e.g., Caspase-3, -8, -9).

-

Fluorometric Assay: The lysate is incubated with a specific fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3).

-

Quantification: The fluorescence of the cleaved substrate is measured using a fluorometer at the appropriate excitation and emission wavelengths. The caspase activity is expressed as the fold-change relative to untreated control cells.

Visualizations of Proposed Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanisms of action and experimental workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical Constituents of Hedyotis diffusa and Their Anti-Inflammatory Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Seventeen undescribed iridoid derivatives with anti-inflammatory effects from Hedyotis diffusa and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In-depth Technical Guide: 6-O-p-Coumaroyl Scandoside Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-p-Coumaroyl scandoside (B1681521) methyl ester is an iridoid glycoside that has been isolated from several medicinal plants, most notably Oldenlandia diffusa (also known as Hedyotis diffusa) and Morinda officinalis.[1] This natural compound has garnered interest in the scientific community for its potential therapeutic properties, primarily its anti-inflammatory and anti-proliferative activities. This technical guide provides a comprehensive review of the existing scientific literature on 6-O-p-Coumaroyl scandoside methyl ester, presenting key quantitative data, detailed experimental protocols, and an exploration of its known mechanisms of action.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₀O₁₃ | |

| Molecular Weight | 550.51 g/mol | |

| CAS Number | 83946-90-1 | |

| Appearance | White solid | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |

Biological Activities

Anti-Proliferative Activity

This compound has demonstrated anti-proliferative effects against human prostate cancer cells. A key study identified it as a bioactive marker in Hedyotis diffusa with a moderate inhibitory effect on the androgen-independent prostate cancer cell line, PC3.

Table 1: Anti-Proliferative Activity of this compound

| Cell Line | Activity | Concentration Range | Reference |

| PC3 (human prostate cancer) | Moderate, dose-dependent inhibition | 0-60 µM |

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are frequently cited in the literature. While specific quantitative data such as IC50 values for the pure compound are not extensively available in the reviewed literature, its presence in plant extracts with known anti-inflammatory effects suggests its contribution to this activity. The proposed mechanism of action for related iridoid glycosides involves the modulation of key inflammatory pathways.

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on studies of structurally related iridoid glycosides and extracts from its source plants, the anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory signaling pathways.

A plausible mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), leading to the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Caption: Proposed anti-inflammatory mechanism of action.

Experimental Protocols

Isolation and Purification from Hedyotis diffusa

A general protocol for the isolation of this compound from the aerial parts of Hedyotis diffusa involves the following steps:

-

Extraction: The air-dried and powdered plant material is extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol.

-

Chromatography: The ethyl acetate and n-butanol fractions, which are rich in iridoid glycosides, are subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.

-

Purification: Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Caption: General workflow for isolation and purification.

Anti-Proliferative Assay (PC3 Cells)

The following is a generalized protocol based on standard cell proliferation assays. The specific details from the original study on this compound may vary.

-

Cell Culture: PC3 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range of 0-100 µM) for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.

Pharmacokinetic Study in Rats

A study on the pharmacokinetics of this compound in rats involved the analysis of its metabolite, p-coumaric acid, in plasma.

-

Animal Dosing: Wistar rats are administered the compound, and blood samples are collected at various time points.

-

Sample Preparation: Plasma is obtained by centrifugation of the blood samples. Protein precipitation is performed using acetonitrile.

-

HPLC Analysis: The supernatant is analyzed by HPLC with UV detection.

-

Column: Diamonsil C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile-water (21:79, v/v) with 1% glacial acetic acid

-

Detection Wavelength: 310 nm

-

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time profile of p-coumaric acid.

Conclusion and Future Directions

This compound is a promising natural product with documented anti-proliferative activity and potential anti-inflammatory effects. While its activity against prostate cancer cells has been established, further research is needed to elucidate the precise molecular targets and signaling pathways involved. For its anti-inflammatory properties, more specific studies on the pure compound are required to quantify its efficacy and delineate its mechanism of action. Future investigations should focus on in-depth mechanistic studies, in vivo efficacy in animal models of cancer and inflammation, and further pharmacokinetic and toxicological profiling to assess its potential as a therapeutic agent.

References

Unveiling 6-O-p-Coumaroyl Scandoside Methyl Ester: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester , an iridoid glycoside identified from the medicinal plant Hedyotis diffusa (synonymous with Oldenlandia diffusa). This document details the experimental protocols for its extraction and purification, summarizes its known biological activities, and presents its physicochemical and spectroscopic data.

Discovery and Natural Occurrence

6-O-p-Coumaroyl scandoside methyl ester is a naturally occurring phytochemical isolated from Hedyotis diffusa, a plant with a long history of use in traditional medicine.[1] Bioassay-guided fractionation of extracts from the aerial parts of Hedyotis diffusa has led to the identification of this compound as a significant bioactive constituent.[1][2] It is often found alongside other iridoid glycosides, flavonoids, and anthraquinones, contributing to the plant's overall therapeutic profile.[3][4][5]

Experimental Protocols

The isolation and purification of this compound from Hedyotis diffusa involve a multi-step process combining extraction, solvent partitioning, and chromatographic techniques.

Extraction and Fractionation

A general workflow for the extraction and fractionation of this compound from the aerial parts of Hedyotis diffusa is outlined below.[1]

Detailed Protocol:

-

Plant Material Preparation: The aerial parts of Hedyotis diffusa are dried and finely powdered to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material (e.g., 7.7 kg) is extracted with methanol (e.g., 3 x 20 L) at room temperature.[1]

-

Concentration: The resulting filtrate is concentrated under reduced pressure at a temperature below 50 °C to yield a crude methanol extract.[1]

-

Solvent Partitioning: The methanol extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity: hexane, dichloromethane, ethyl acetate, and n-butanol.[1] this compound is predominantly found in the ethyl acetate fraction.[1][6]

Purification

The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate the pure compound.

Detailed Protocol:

-

Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography using various stationary phases such as silica (B1680970) gel, C18 reversed-phase silica, or polymeric resins.[7] Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.

-

Preparative HPLC: Fractions containing the target compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled and further purified by preparative high-performance liquid chromatography (prep-HPLC).[7] A C18 column is commonly used with a mobile phase consisting of a gradient of water (often with a small percentage of acid like acetic acid) and acetonitrile (B52724) or methanol.[1]

-

Purity Assessment: The purity of the isolated compound is determined by analytical HPLC, with purities exceeding 95% being achievable.[7]

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₀O₁₃ | [7] |

| Molecular Weight | 550.51 g/mol | [1] |

| Appearance | White solid | [5] |

| CAS Number | 83946-90-1 | [1] |

Spectroscopic Data

The structure of this compound is elucidated using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

| ¹³C NMR (125 MHz, CD₃OD) δ (ppm) | Assignment |

| 169.91 | Ester Carbonyl |

| 160.1 | C-4 |

| 130.5 | C-2, C-6 |

| 125.0 | C-1 |

| 118.7 | CN |

| 116.6 | C-3, C-5 |

| 101.8 | C-1' |

| 78.5 | C-5' |

| 77.8 | C-3' |

| 74.7 | C-2' |

| 71.5 | C-4' |

| 68.3 | CHCN |

| 62.8 | C-6' |

| 52.02 | Methyl Ester |

Note: The provided ¹³C NMR data is based on a published spectrum and may require further confirmation for precise assignment.[3]

Biological Activities and Signaling Pathways

This compound has demonstrated noteworthy biological activities, particularly in the areas of anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. While direct studies on the specific mechanism of this compound are ongoing, the structurally related compound, scandoside, has been shown to exert its anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[6] It is plausible that this compound shares a similar mechanism of action.

Potential Anti-Alzheimer's Disease Activity

In a bioassay-guided study, this compound was identified as a potential agent for the management of Alzheimer's disease.[1][2] It exhibited inhibitory activity against enzymes implicated in the pathology of the disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[2] Furthermore, it demonstrated the ability to inhibit the formation of advanced glycation end-products (AGEs), which are also associated with the progression of Alzheimer's disease.[2]

Conclusion

This compound is a promising bioactive natural product with demonstrated anti-inflammatory and neuroprotective potential. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. Bioassay-Guided Isolation of Anti-Alzheimer Active Components from the Aerial Parts of Hedyotis diffusa and Simultaneous Analysis for Marker Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemical Constituents of Hedyotis diffusa and Their Anti-Inflammatory Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Six new iridoid glycosides from the whole plants of Hedyotis diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on 6-O-p-Coumaroyl scandoside methyl ester in Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-p-Coumaroyl scandoside (B1681521) methyl ester, an iridoid glycoside isolated from the traditional Chinese medicine Hedyotis diffusa Willd. (Baihuasheshecao), has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its known biological activities, with a focus on its anti-inflammatory and anti-proliferative effects. Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are presented, alongside a summary of available quantitative data. Furthermore, this guide elucidates the potential signaling pathways involved in its mechanism of action and provides visual representations to facilitate a deeper understanding of its molecular interactions.

Introduction

Hedyotis diffusa Willd., a member of the Rubiaceae family, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammation, infections, and cancer.[1][2] Phytochemical investigations have revealed that iridoid glycosides are among the major bioactive constituents of this plant.[2][3][4] One such compound, 6-O-p-Coumaroyl scandoside methyl ester, has been identified as a marker compound for Hedyotis diffusa and has demonstrated notable biological activities.[5] This guide aims to consolidate the current scientific knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C26H30O13 | [5] |

| Molecular Weight | 550.51 g/mol | [5] |

| CAS Number | 83946-90-1 | [5] |

Biological Activities and Quantitative Data

This compound has been reported to possess both anti-proliferative and anti-inflammatory properties.

Anti-proliferative Activity

In vitro studies have shown that (E)-6-O-(p-coumaroyl)scandoside methyl ester exhibits a moderate anti-proliferative effect on human androgen-independent prostate cancer cells (PC-3).[5] While a specific IC50 value has not been prominently reported in the reviewed literature, its activity has been consistently noted.

Table 1: Summary of Anti-proliferative Activity Data

| Compound | Cell Line | Activity | IC50 Value | Reference |

| (E)-6-O-(p-coumaroyl)scandoside methyl ester | PC-3 (human androgen-independent prostate cancer) | Moderate anti-proliferation | Not explicitly stated | [5] |

Anti-inflammatory Activity

Table 2: Summary of Anti-inflammatory Activity Data (Contextual)

| Compound/Extract | Cell Line | Activity | IC50 Value | Reference |

| Ethanolic extract of Smilax corbularia (containing flavonols with anti-inflammatory activity) | RAW 264.7 | Inhibition of NO production | 83.90 µg/ml | [6] |

| Anthraquinones from Pentas schimperi | RAW 264.7 | Inhibition of NO production | 1.56 µM and 6.80 µM | [7][8] |

| It is important to note that the IC50 values presented are for compounds from other plants and are included to provide context for the potential anti-inflammatory activity of iridoid glycosides. |

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound, based on established protocols for similar compounds.

Isolation and Purification of (E)-6-O-(p-coumaroyl)scandoside methyl ester from Hedyotis diffusa

The following is a generalized workflow for the extraction and isolation of iridoid glycosides from Hedyotis diffusa.

Caption: Workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: The dried, powdered plant material of Hedyotis diffusa is refluxed with 95% ethanol. The solvent is then evaporated under reduced pressure to yield the crude ethanolic extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc soluble fraction, which is enriched with iridoid glycosides, is collected.

-

Column Chromatography: The EtOAc fraction is subjected to silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is used to separate the components into different fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water gradient.

-

Structure Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Anti-proliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Caption: MTT assay workflow for assessing anti-proliferative activity.

Detailed Protocol:

-

Cell Seeding: PC-3 cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.[5]

-

Treatment: The cells are then treated with various concentrations of this compound (typically in a range of 1-100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.[9]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.[5]

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

The Griess assay is used to measure the production of nitric oxide by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.[1][10]

Caption: Workflow for the nitric oxide inhibition (Griess) assay.

Detailed Protocol:

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

-

Pre-treatment: The cells are pre-treated with different concentrations of this compound for 1-2 hours.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide production and incubated for 24 hours.[10][11]

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: An equal volume of the supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubated at room temperature for 10-15 minutes.[1][10]

-

Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Potential Signaling Pathways

While the direct effects of this compound on specific signaling pathways have not been extensively elucidated, studies on other iridoid glycosides from Hedyotis diffusa and related plants suggest the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in their anti-inflammatory and anti-cancer activities.[2][12]

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Its activation is often implicated in the pathogenesis of inflammatory diseases and cancer. Iridoid glycosides have been shown to inhibit the activation of NF-κB.[2][13]

Caption: Postulated inhibition of the NF-κB signaling pathway.

Mechanism of Action (Hypothesized): this compound may inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the translocation of the active NF-κB dimer (p65/p50) into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[13][14]

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers.

Caption: Postulated modulation of the MAPK signaling pathway.

Mechanism of Action (Hypothesized): This compound may exert its anti-proliferative effects by modulating the phosphorylation of key kinases in the MAPK cascade, such as ERK and p38.[7][12] By inhibiting these pathways, it could lead to cell cycle arrest and apoptosis in cancer cells.

Conclusion and Future Directions

This compound is a promising bioactive compound from the traditional Chinese medicine Hedyotis diffusa. Its demonstrated anti-proliferative and inferred anti-inflammatory activities warrant further investigation. Future research should focus on determining the precise IC50 values for its biological effects, elucidating the specific molecular targets within the NF-κB and MAPK signaling pathways, and evaluating its efficacy and safety in in vivo models. Such studies will be crucial for unlocking the full therapeutic potential of this natural product in the development of novel treatments for cancer and inflammatory diseases.

References

- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. MTT Assay [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. researchhub.com [researchhub.com]

- 6. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC Analysis of 6-O-p-Coumaroyl Scandoside Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-p-Coumaroyl scandoside (B1681521) methyl ester is an iridoid glycoside isolated from Hedyotis diffusa Willd. (also known as Oldenlandia diffusa), a plant widely used in traditional medicine. This compound has garnered significant interest due to its potential anti-inflammatory and anti-proliferative activities. Accurate and reliable analytical methods are crucial for the quality control of raw herbal materials, extracts, and finished products, as well as for pharmacokinetic studies. This application note provides detailed protocols for the analysis of 6-O-p-Coumaroyl scandoside methyl ester using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Two validated HPLC methods are presented: a gradient elution method for comprehensive fingerprinting analysis and a rapid isocratic method for targeted quantification.

Method 1: Gradient Elution for Fingerprinting Analysis

This method is suitable for the simultaneous analysis of multiple components in Hedyotis diffusa extracts, providing a chemical fingerprint for quality assessment and authentication.

Sample Preparation:

-

Accurately weigh 2.0 g of powdered Hedyotis diffusa sample (passed through a 24-mesh screen).

-

Add 20 mL of 70% ethanol.

-

Extract under reflux for 80 minutes.

-

Centrifuge the extract at 4,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.45 µm membrane prior to HPLC injection.

Standard Solution Preparation:

-

Accurately weigh (E)-6-O-(p-coumaroyl) scandoside methyl ester standard.

-

Dissolve in methanol (B129727) to prepare a stock solution at a concentration of 400 µg/mL.

Chromatographic Conditions:

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector |

| Column | Information not available in the provided search results. A C18 column is commonly used for such analyses. |

| Mobile Phase A | 0.2% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0–10 min: 5% B10–20 min: 5%–10% B20–45 min: 10%–15% B45–60 min: 15%–20% B60–80 min: 20% B |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 5 µL |

Method 2: Isocratic Method for Targeted Quantification

This optimized isocratic method allows for rapid and accurate quantification of (E)-6-O-(p-coumaroyl) scandoside methyl ester, making it ideal for routine quality control.

Sample Preparation: Follow the same procedure as described in Method 1.

Standard Solution Preparation:

-

Accurately weigh (E)-6-O-(p-coumaroyl) scandoside methyl ester standard.

-

Dissolve in methanol to prepare a stock solution at a concentration of 3000 µg/mL.

-

Store the stock solution at 4 °C.

Chromatographic Conditions:

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography system with a UV or DAD detector |

| Column | Information not available in the provided search results. A C18 column is commonly used for such analyses. |

| Mobile Phase | Methanol/Water (35:65, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 313 nm |

| Injection Volume | 5 µL |

Method Validation Data

A simple and reliable HPLC method has been developed and fully validated, demonstrating satisfactory linearity, accuracy, precision, and stability for the quantification of E-6-O-p-coumaroyl scandoside methyl ester.[1]

(Specific quantitative data for linearity, LOD, LOQ, precision, and accuracy were not available in the provided search results.)

Visualizations

Experimental Workflow

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Analytical Methods

Caption: HPLC methods for the analysis of the target compound.

References

Application Notes and Protocols for the Mass Spectrometry of 6-O-p-Coumaroyl scandoside methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction